Musellarin B

Description

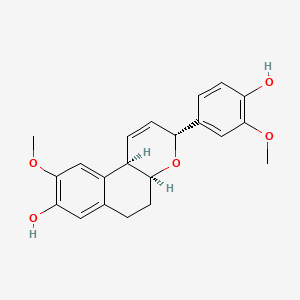

Structure

3D Structure

Properties

IUPAC Name |

(3R,4aS,10bR)-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-24-20-10-13(3-6-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)4-7-19(14)26-18/h3,5-6,8-11,14,18-19,22-23H,4,7H2,1-2H3/t14-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKMOHZJLHPQOV-ZMYBRWDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isolation of Musellarin B from Musella lasiocarpa

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the isolation and characterization of Musellarin B, a rare bicyclic diarylheptanoid found in the medicinal plant Musella lasiocarpa. This guide details the experimental protocols for extraction, fractionation, and purification, presents key quantitative data in a structured format, and visualizes the workflow for clarity.

Introduction

Musella lasiocarpa, a member of the Musaceae family, is a plant with traditional medicinal uses.[1] Phytochemical investigations have revealed a diverse array of secondary metabolites within this plant, including a class of compounds known as diarylheptanoids.[1][2][3] Among these, this compound stands out due to its unique bicyclic structure.[1][3] This guide serves as a technical resource for researchers interested in the isolation and further investigation of this natural product.

Physicochemical and Biological Data

This compound was isolated as a white, amorphous powder.[1] Its structure was elucidated through extensive spectroscopic analysis.[1][3] Preliminary biological evaluation has demonstrated its cytotoxic potential against various human cancer cell lines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White, amorphous powder | [1] |

| Molecular Formula | C₂₁H₂₄O₄ | [3] |

| Molecular Weight | 356.41 g/mol | Calculated |

Table 2: Cytotoxicity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 21.3 | [4] |

| SMMC-7721 | Hepatocellular Carcinoma | 26.7 | [4] |

| A-549 | Lung Carcinoma | 25.1 | [4] |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Reference |

| 1 | 129.8 | 6.22 (d, 15.9) | [3] |

| 2 | 131.5 | 5.99 (dt, 15.9, 5.0) | [3] |

| 3 | 73.2 | 4.31 (m) | [3] |

| 4a | 40.1 | 2.18 (m) | [3] |

| 5 | 29.9 | 1.85 (m), 1.65 (m) | [3] |

| 6 | 32.5 | 1.95 (m), 1.75 (m) | [3] |

| 7 | 131.2 | [3] | |

| 8 | 114.7 | 6.67 (d, 2.0) | [3] |

| 9 | 147.2 | [3] | |

| 10 | 145.9 | [3] | |

| 10a | 116.1 | 6.87 (s) | [3] |

| 10b | 38.9 | 3.36 (br s) | [3] |

| 1' | 135.2 | [3] | |

| 2' | 128.9 | 7.01 (br s) | [3] |

| 3' | 116.2 | 6.64 (d, 8.5) | [3] |

| 4' | 156.9 | [3] | |

| 5' | 116.2 | 6.80 (d, 8.0) | [3] |

| 6' | 128.9 | 6.86 (br d, 8.0) | [3] |

| 9-OCH₃ | 56.4 | 3.82 (s) | [3] |

Experimental Protocols

The isolation of this compound involves a multi-step process beginning with the extraction of plant material, followed by systematic fractionation and purification using various chromatographic techniques.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered aerial parts of Musella lasiocarpa (3 kg) were used as the starting material.

-

Extraction: The powdered plant material was extracted three times with 95% ethanol at room temperature.

-

Concentration: The ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Ethyl Acetate Fraction: The ethyl acetate fraction, which contains this compound, was concentrated under reduced pressure.

Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound were combined and further purified by column chromatography on Sephadex LH-20, using methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on an ODS (C18) column with a mobile phase of methanol and water to yield pure this compound.

Visualized Workflows

The following diagrams illustrate the key processes in the isolation of this compound.

Caption: Workflow for the isolation of this compound.

As no specific signaling pathways for this compound have been detailed in the referenced literature, a corresponding diagram cannot be generated at this time. Further research is required to elucidate the mechanism of action underlying its observed cytotoxicity.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Musellarin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musellarin B is a naturally occurring diarylheptanoid compound isolated from the aerial parts of Musella lasiocarpa.[1] As a member of a class of compounds known for their diverse biological activities, this compound has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its biological effects, and the experimental methodologies used for its study. All quantitative data is summarized for clarity, and where available, detailed experimental protocols and conceptual diagrams are provided to facilitate further research and development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and formulation in research and development settings.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₅ | [2][3] |

| Molecular Weight | 354.40 g/mol | [1][2] |

| Physical Description | Powder | [1][2] |

| CAS Number | 1392476-32-2 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |

| Melting Point | Not explicitly reported in the reviewed literature. | |

| ¹H NMR (acetone-d₆) | δ: 6.95 (s, 1H), 6.83-6.79 (m, 2H), 6.72-6.69 (m, 2H), 4.95 (d, J = 8.4 Hz, 1H), 4.23-4.17 (m, 1H), 3.84 (s, 3H), 3.82 (s, 3H), 2.91-2.83 (m, 1H), 2.78-2.70 (m, 1H), 2.10-2.00 (m, 1H), 1.95-1.85 (m, 1H), 1.80-1.70 (m, 2H) | |

| ¹³C NMR (acetone-d₆) | δ: 148.2, 147.9, 146.3, 139.4, 134.1, 131.9, 121.2, 119.5, 116.0, 113.4, 112.1, 80.8, 70.1, 56.1, 56.0, 37.5, 31.9, 29.8 | |

| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ Calculated for C₂₁H₂₃O₅: 355.1540; Found: 355.1533 | |

| Infrared (IR) Spectroscopy | Specific data not available in the reviewed literature. |

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. This activity suggests its potential as a lead compound for the development of novel anticancer agents. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HL-60 | Human promyelocytic leukemia | 21.3 |

| SMMC-7721 | Human hepatocellular carcinoma | 26.7 |

| A-549 | Human lung adenocarcinoma | 25.1 |

| MCF-7 | Human breast adenocarcinoma | Data not available |

| SW480 | Human colon adenocarcinoma | Data not available |

Experimental Protocols

Isolation and Purification of this compound from Musella lasiocarpa

While a highly detailed, step-by-step protocol for the isolation of this compound is not available in the public domain, the general procedure can be inferred from phytochemical studies of Musella lasiocarpa. The process typically involves the following stages:

-

Extraction: The air-dried and powdered aerial parts of Musella lasiocarpa are extracted with a suitable organic solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the plant material.

-

Fractionation: The resulting crude extract is then suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates the compounds based on their polarity.

-

Chromatography: The fractions are then subjected to various chromatographic techniques to isolate the individual compounds. This often involves column chromatography using stationary phases like silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (Prep-HPLC) for final purification.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specific period, typically 48 or 72 hours.

-

MTT Addition: Following incubation, a solution of MTT is added to each well.

-

Formazan Formation: The plates are incubated for a further 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound exerts its cytotoxic effects has not yet been fully elucidated in the available scientific literature. However, based on the known mechanisms of other cytotoxic natural products, several signaling pathways are likely candidates for investigation.

-

Apoptosis: Many natural anticancer compounds induce programmed cell death, or apoptosis. Future studies could investigate whether this compound activates key apoptotic proteins, such as caspases, and its effect on the mitochondrial apoptotic pathway.

-

Cell Cycle Regulation: Disruption of the normal cell cycle is another common mechanism of anticancer drugs. Investigating the effect of this compound on the distribution of cells in different phases of the cell cycle (G1, S, G2, M) could reveal a potential mechanism of action.

-

Signaling Cascades: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways, are often dysregulated in cancer. Examining the impact of this compound on the phosphorylation status and activity of key proteins within these cascades would provide valuable insight into its molecular targets.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against several human cancer cell lines. This technical guide has summarized its known physicochemical properties and provided an overview of the experimental methods used for its study. However, significant gaps in our knowledge remain, particularly concerning its precise mechanism of action. Future research should focus on elucidating the specific signaling pathways modulated by this compound to understand how it exerts its cytotoxic effects. Such studies will be crucial for evaluating its full therapeutic potential and for guiding the rational design of more potent and selective analogues for drug development. Furthermore, obtaining a definitive melting point and detailed infrared spectroscopic data would complete its fundamental physicochemical characterization.

References

Unraveling the Architecture of Musellarin B: A Technical Guide to its Chemical Structure Elucidation

For researchers, scientists, and professionals in drug development, this whitepaper provides an in-depth technical guide to the chemical structure elucidation of Musellarin B, a novel diarylheptanoid with cytotoxic properties. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in defining its unique molecular framework.

This compound, a member of the diarylheptanoid class of natural products, was first isolated from the aerial parts of the monotypic plant Musella lasiocarpa.[1] Its discovery has garnered interest within the scientific community due to its moderate cytotoxicity against several human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480.[1] The structural determination of this compound was accomplished through a comprehensive analysis of its spectroscopic data, revealing a rare and complex bicyclic tetrahydropyran motif. The subsequent total synthesis of this compound has provided ultimate confirmation of its structure.

Isolation and Purification

The journey to elucidating the structure of this compound began with its isolation from its natural source, Musella lasiocarpa. The following protocol outlines the general steps involved in the extraction and purification process.

Experimental Protocol: Extraction and Isolation

-

Extraction: The air-dried and powdered aerial parts of Musella lasiocarpa were subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which showed promising biological activity, was selected for further separation.

-

Chromatographic Separation: The ethyl acetate-soluble fraction was subjected to multiple rounds of column chromatography. A combination of silica gel, Sephadex LH-20, and semi-preparative high-performance liquid chromatography (HPLC) was employed to isolate this compound in its pure form.

Spectroscopic Data Analysis

The structural backbone of this compound was pieced together using a suite of modern spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula, while an extensive array of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments were used to assemble the connectivity and stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry provided the precise molecular weight and, consequently, the molecular formula of this compound.

| Experiment | Result | Interpretation |

| HRESIMS | m/z [M+H]⁺ | Corresponds to the molecular formula C₂₀H₂₂O₅ |

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provided the foundational information regarding the number and types of protons and carbons present in the molecule. The chemical shifts, multiplicities, and coupling constants were instrumental in identifying key structural fragments.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 31.5, t | 2.75 (m), 2.65 (m) |

| 2 | 29.8, t | 1.85 (m) |

| 3 | 72.1, d | 3.95 (m) |

| 4 | 38.7, t | 2.05 (m), 1.75 (m) |

| 5 | 76.5, d | 4.25 (m) |

| 6 | 79.8, d | 4.65 (d, 9.5) |

| 7 | 108.2, d | 5.85 (d, 3.0) |

| 8 | 134.5, s | |

| 9 | 129.5, d | 6.80 (d, 8.0) |

| 10 | 115.8, d | 6.70 (d, 8.0) |

| 11 | 145.2, s | |

| 12 | 144.0, s | |

| 1' | 130.8, s | |

| 2' | 115.9, d | 6.85 (d, 8.5) |

| 3' | 145.5, s | |

| 4' | 144.2, s | |

| 5' | 115.5, d | 6.75 (d, 8.5) |

| 6' | 120.5, d | 6.78 (s) |

| OMe | 56.0, q | 3.85 (s) |

Elucidation of Connectivity and Stereochemistry through 2D NMR

While 1D NMR provided the fundamental building blocks, 2D NMR experiments were crucial in connecting these fragments and establishing the final three-dimensional structure of this compound.

Experimental Protocol: 2D NMR Spectroscopy

A series of 2D NMR experiments were conducted on a high-field NMR spectrometer using standard pulse sequences. These experiments included:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is key for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information for stereochemical assignments.

The interpretation of these 2D NMR spectra allowed for the unambiguous assembly of the this compound structure.

Key 2D NMR Correlations and Structural Insights

-

COSY correlations established the connectivity of the seven-carbon chain, identifying the spin systems from H-1 to H-7.

-

HMBC correlations were pivotal in connecting the aromatic rings to the heptane chain and in establishing the bicyclic tetrahydropyran core. For instance, correlations from the methoxy protons to the corresponding aromatic carbon confirmed its position.

-

NOESY correlations provided the crucial information for determining the relative stereochemistry of the chiral centers within the bicyclic ring system. The observation of specific through-space interactions between protons allowed for the assignment of their relative orientations.

Conclusion

The structure of this compound was successfully elucidated through a synergistic application of modern analytical techniques. The process began with its careful isolation from Musella lasiocarpa, followed by a detailed spectroscopic investigation. Mass spectrometry provided the molecular formula, while a combination of 1D and 2D NMR experiments allowed for the complete assignment of the proton and carbon signals and the establishment of the intricate bicyclic tetrahydropyran core and its stereochemistry. This comprehensive structural analysis has paved the way for further investigation into the biological activities and potential therapeutic applications of this intriguing natural product.

References

Unraveling the Molecular Fragmentation of Musellarin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Musellarin B, a rare bicyclic diarylheptanoid with noted cytotoxic activities. This document outlines the structural details, proposed fragmentation pathways, and relevant biological signaling pathways, offering a comprehensive resource for researchers in natural product chemistry, mass spectrometry, and oncology.

Chemical Structure and Properties of this compound

This compound, isolated from the monotypic plant Musella lasiocarpa, is a diarylheptanoid characterized by a unique bicyclic tetrahydropyran motif. Its molecular formula is C₂₁H₂₂O₅, with a high-resolution electron ionization mass spectrometry (HREIMS) determined exact mass of m/z 354.1461 [M]⁺. The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

| Property | Value |

| Molecular Formula | C₂₁H₂₂O₅ |

| Exact Mass [M]⁺ | 354.1461 |

| Class | Diarylheptanoid |

| Source | Musella lasiocarpa |

| Reported Activity | Cytotoxic against various cancer cell lines |

Proposed Mass Spectrometry Fragmentation Pattern

While detailed tandem mass spectrometry (MS/MS) data for this compound is not extensively published, a plausible fragmentation pattern can be proposed based on the known fragmentation behaviors of diarylheptanoids. The fragmentation is expected to initiate from the molecular ion [M]⁺ and proceed through a series of characteristic cleavages, primarily retro-Diels-Alder (RDA) reactions within the tetrahydropyran ring and benzylic cleavages.

An In-depth Technical Guide to the Investigation of the Musellarin B Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Musellarin B, a diarylheptanoid natural product isolated from Musella lasiocarpa, exhibits promising cytotoxic activities against several cancer cell lines. Its unique chemical scaffold, characterized by a rare bicyclic tetrahydropyran motif, presents a compelling case for biosynthetic investigation. A thorough understanding of the enzymatic machinery responsible for its production can pave the way for metabolic engineering strategies to enhance its yield and facilitate the generation of novel analogs with improved therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of diarylheptanoid biosynthesis, a proposed biosynthetic pathway for this compound, and a detailed framework of experimental protocols for its elucidation.

Introduction to this compound and Diarylheptanoids

Musellarins are a class of diarylheptanoid natural products, with this compound being a notable member due to its biological activity. Diarylheptanoids are plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. They are biosynthetically derived from the phenylpropanoid pathway. The general biosynthetic route to linear diarylheptanoids like curcumin is relatively well-understood and serves as a foundation for postulating the more complex pathway leading to this compound.

The General Biosynthetic Pathway of Diarylheptanoids

The biosynthesis of diarylheptanoids commences with the conversion of aromatic amino acids, primarily L-phenylalanine and L-tyrosine, into their corresponding phenylpropanoid-CoA esters. This initial phase is catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Subsequently, two molecules of a phenylpropanoid-CoA ester are condensed with one molecule of malonyl-CoA by the action of Type III Polyketide Synthases (PKSs) . In the case of curcuminoids, this involves two key enzymes:

-

Diketide-CoA Synthase (DCS): Catalyzes the condensation of a phenylpropanoid-CoA with malonyl-CoA to form a diketide-CoA intermediate.

-

Curcuminoid Synthase (CURS): Condenses a second phenylpropanoid-CoA molecule with the diketide-CoA to generate the characteristic diarylheptanoid scaffold.

The resulting linear diarylheptanoid can then undergo various modifications, such as hydroxylation, methylation, and glycosylation, to yield a diverse array of natural products.

Proposed Biosynthetic Pathway of this compound

The formation of the distinctive bicyclic tetrahydropyran ring system in this compound necessitates additional enzymatic steps beyond the general diarylheptanoid pathway. Based on known biochemical transformations, a plausible, yet hypothetical, pathway is proposed below. This pathway involves a series of oxidative and cyclization reactions acting on a linear diarylheptanoid precursor.

Hypothetical Steps for Bicyclic Tetrahydropyran Formation:

-

Hydroxylation: A cytochrome P450 monooxygenase (CYP450) likely introduces a hydroxyl group at a specific position on the heptane chain of the linear diarylheptanoid precursor. This hydroxylation is crucial for the subsequent cyclization.

-

Oxidation/Reduction: An oxidoreductase may then catalyze the stereospecific reduction of a keto group on the heptane chain to a hydroxyl group, setting up the correct stereochemistry for the bicyclic system.

-

Intramolecular Michael Addition: The formation of the first tetrahydropyran ring could proceed via an enzyme-catalyzed intramolecular Michael addition. In this step, a hydroxyl group on the heptane chain would attack an α,β-unsaturated carbonyl system within the same molecule. This type of reaction is known to be involved in the formation of heterocyclic rings in other natural products.

-

Second Cyclization (Ether Bridge Formation): The formation of the second ring, creating the bicyclic system, is likely an oxidative cyclization event. An oxidative enzyme, possibly another CYP450 or a different class of oxidase, could catalyze the formation of the ether linkage.

dot

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Investigation

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach, combining modern 'omics' techniques with classical biochemical methods.

Multi-Omics Approaches

dot

Caption: Experimental workflow for biosynthetic pathway elucidation.

4.1.1. Transcriptome Analysis

-

Objective: To identify candidate genes involved in this compound biosynthesis by correlating gene expression patterns with metabolite accumulation.

-

Methodology:

-

Plant Material Collection: Collect different tissues (e.g., leaves, stems, roots, flowers) and developmental stages of Musella lasiocarpa.

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (RNA-Seq).

-

Data Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Identify differentially expressed genes across tissues and developmental stages.

-

Conduct co-expression analysis to find genes that are co-regulated with known diarylheptanoid biosynthetic genes (e.g., PAL, C4H, 4CL, PKS).

-

Annotate candidate genes based on homology to known enzyme families (e.g., cytochrome P450s, oxidoreductases, cyclases).

-

-

4.1.2. Metabolite Profiling

-

Objective: To identify potential biosynthetic intermediates and correlate their presence with gene expression data.

-

Methodology:

-

Metabolite Extraction: Perform metabolite extractions from the same plant tissues used for transcriptomics, using appropriate solvents (e.g., methanol, ethyl acetate).

-

LC-MS/MS and GC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and related diarylheptanoids.

-

Data Analysis: Correlate the abundance of specific metabolites with the expression levels of candidate genes identified from the transcriptome analysis.

-

Functional Characterization of Candidate Genes

4.2.1. Heterologous Expression

-

Objective: To produce and functionally characterize the enzymes encoded by candidate genes.

-

Methodology:

-

Gene Cloning: Clone the full-length coding sequences of candidate genes into appropriate expression vectors for yeast (Saccharomyces cerevisiae), E. coli, or transient expression in Nicotiana benthamiana.

-

Protein Expression: Transform the expression constructs into the chosen host and induce protein expression.

-

Protein Purification: If using E. coli or yeast, purify the recombinant proteins using affinity chromatography (e.g., His-tag, GST-tag).

-

4.2.2. In Vitro Enzymatic Assays

-

Objective: To determine the specific function of the recombinant enzymes.

-

Methodology:

-

Substrate Synthesis: Chemically synthesize or biosynthetically produce the proposed substrates for the candidate enzymes (e.g., the linear diarylheptanoid precursor for the first hypothetical hydroxylase).

-

Enzyme Reaction: Incubate the purified enzyme with the substrate and any necessary cofactors (e.g., NADPH for CYP450s).

-

Product Analysis: Analyze the reaction products using LC-MS/MS or HPLC to identify the enzymatic product and confirm the enzyme's function.

-

In Vivo Pathway Reconstruction

-

Objective: To validate the proposed biosynthetic pathway by reconstituting it in a heterologous host.

-

Methodology:

-

Co-expression: Co-express multiple candidate genes in a heterologous host like N. benthamiana or yeast.

-

Feeding Studies: Feed the engineered host with proposed precursors and analyze the production of downstream intermediates and potentially this compound.

-

Quantitative Data Presentation

The following tables provide a template for organizing the quantitative data that would be generated during the investigation of the this compound biosynthetic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme Candidate | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| MlLac-CYP450-1 | Linear Precursor | Data | Data | Data |

| MlLac-OxRed-1 | Hydroxylated Int. | Data | Data | Data |

| MlLac-Cyclase-1 | Reduced Int. | Data | Data | Data |

| MlLac-CYP450-2 | Monocyclic Int. | Data | Data | Data |

Table 2: Metabolite Abundance in Musella lasiocarpa Tissues

| Metabolite | Leaf (µg/g FW) | Stem (µg/g FW) | Root (µg/g FW) | Flower (µg/g FW) |

| Linear Precursor | Data | Data | Data | Data |

| Hydroxylated Int. | Data | Data | Data | Data |

| Monocyclic Int. | Data | Data | Data | Data |

| This compound | Data | Data | Data | Data |

Table 3: Gene Expression Levels in Musella lasiocarpa Tissues

| Gene Candidate | Leaf (FPKM) | Stem (FPKM) | Root (FPKM) | Flower (FPKM) |

| MlLac-CYP450-1 | Data | Data | Data | Data |

| MlLac-OxRed-1 | Data | Data | Data | Data |

| MlLac-Cyclase-1 | Data | Data | Data | Data |

| MlLac-CYP450-2 | Data | Data | Data | Data |

Conclusion

The elucidation of the this compound biosynthetic pathway is a challenging but rewarding endeavor. The proposed pathway and experimental framework outlined in this guide provide a solid foundation for researchers to unravel the enzymatic intricacies behind the formation of this unique and medicinally relevant natural product. The knowledge gained will not only contribute to our fundamental understanding of plant secondary metabolism but will also empower synthetic biology approaches for the sustainable production of this compound and its derivatives for future drug development.

An Overview of Musellarin B: Current Knowledge and Research Gaps in Plant Biology

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Musellarin B is a naturally occurring bicyclic diarylheptanoid that has been isolated from the Chinese dwarf banana, Musella lasiocarpa.[1] As a member of the diarylheptanoid class of compounds, it belongs to a group of plant secondary metabolites known for a variety of biological activities. While research has been conducted on the chemical synthesis of this compound and its potential therapeutic applications in human health, there is a significant lack of information regarding its specific biological role within plants. This document summarizes the current state of knowledge on this compound and highlights the existing gaps in the context of plant biology.

Chemical Identity and Natural Source

This compound is a diarylheptanoid, a class of compounds characterized by a seven-carbon chain connecting two aromatic rings.[2][3] It was first isolated from the aerial parts of Musella lasiocarpa, a plant native to the Yunnan province of China.[1][3][4] The isolation and structural elucidation of this compound, along with its congeners Musellarin A and C-E, have paved the way for further investigation into its chemical properties and synthesis.[1][2]

Research on Chemical Synthesis

Significant research efforts have been directed towards the total synthesis of Musellarins, including this compound. These studies are primarily of interest to organic chemists and researchers in drug discovery, focusing on developing efficient synthetic routes to produce these complex molecules in the laboratory. The successful synthesis of Musellarins allows for the production of these compounds for further biological testing without relying on their extraction from natural sources.[2]

Biological Activity of this compound: A Focus on Human Health

The majority of the available biological data for this compound pertains to its effects on human cells. Specifically, this compound has been shown to exhibit moderate cytotoxic activity against several human cancer cell lines.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HL-60 | 21.3 |

| SMMC-7721 | 26.7 |

| A-549 | 25.1 |

Source: ChemComm, 2014, 50, 10990-10993[2]

This cytotoxic activity suggests that this compound may have potential as a lead compound in the development of anticancer drugs. However, these findings do not provide insight into its function within the plant it is derived from.

The Inferred Biological Role of this compound in Plants: A Phytoalexin

While direct evidence for the biological role of this compound in plants is currently unavailable, its chemical class offers clues. Diarylheptanoids are well-known phytoalexins in the plant kingdom.[4][5] Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. They are a key component of the plant's innate immune system and contribute to its defense against a broad range of microorganisms.

Based on this, it is hypothesized that this compound, as a diarylheptanoid, likely plays a role in the defense mechanisms of Musella lasiocarpa. Its production may be induced by biotic stresses such as fungal or bacterial attack, or by abiotic stresses.

Logical Relationship: Inferred Role of this compound in Plant Defense

Caption: Inferred defensive role of this compound in Musella lasiocarpa.

Gaps in Knowledge and Future Research Directions

The current body of scientific literature presents a clear gap in our understanding of the biological role of this compound in plants. To address this, future research should focus on the following areas:

-

Biosynthesis and Regulation: Investigating the biosynthetic pathway of this compound in Musella lasiocarpa and identifying the genes and enzymes involved. Studies on how its production is regulated in response to different environmental stimuli would also be valuable.

-

Phytoalexin Activity: Conducting experiments to determine if this compound exhibits antimicrobial activity against plant pathogens relevant to Musella lasiocarpa.

-

Physiological Role: Exploring other potential roles of this compound in plant development, stress response, and allelopathy.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Musella lasiocarpa - Plant Finder [missouribotanicalgarden.org]

- 4. Musella lasiocarpa - Wikipedia [en.wikipedia.org]

- 5. BJOC - Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities [beilstein-journals.org]

Preliminary Cytotoxicity Screening of Musellarin B: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Musellarin B, a natural product with potential anticancer properties. The document is intended for researchers, scientists, and drug development professionals interested in the initial in vitro evaluation of this compound. While specific experimental data for this compound is not publicly available, this guide presents a representative methodology and hypothetical data based on related compounds, offering a framework for conducting and interpreting such studies.

Introduction

This compound belongs to a class of natural products that have garnered interest for their potential as therapeutic agents. Preliminary studies have suggested that analogues of this compound exhibit cytotoxic effects against cancer cell lines. A pivotal study in the field demonstrated the successful synthesis of (-)-Musellarins A-C and several analogues, noting that two of these analogues displayed three-to-six times greater potency than the parent musellarins in preliminary cytotoxicity evaluations.[1] This guide outlines a typical approach for such a preliminary cytotoxicity screening.

Quantitative Cytotoxicity Data

The following tables summarize hypothetical cytotoxicity data for this compound and two more potent analogues, here designated as Analogue 1 and Analogue 2. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in micromolar (µM) concentrations against a panel of human cancer cell lines. This data illustrates a potential outcome of a cytotoxicity screening and is intended for comparative purposes.

Table 1: IC50 Values (µM) of this compound and its Analogues against Various Cancer Cell Lines

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |

| This compound | 15.2 | 22.5 | 18.9 | 25.1 |

| Analogue 1 | 4.8 | 7.1 | 6.2 | 8.3 |

| Analogue 2 | 2.6 | 3.9 | 3.1 | 4.2 |

| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 | 1.3 |

Table 2: Fold-Increase in Potency of Analogues Relative to this compound

| Compound | MCF-7 | A549 | HCT116 | HeLa | Average |

| Analogue 1 | 3.2x | 3.2x | 3.0x | 3.0x | 3.1x |

| Analogue 2 | 5.8x | 5.8x | 6.1x | 6.0x | 5.9x |

Experimental Protocols

A detailed methodology for a representative in vitro cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[2]

Cell Culture

-

Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human colon carcinoma (HCT116), and human cervical adenocarcinoma (HeLa) cell lines are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay

-

Cell Seeding: Cells are harvested from culture flasks using trypsin-EDTA, and a cell suspension is prepared. Cells are seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: this compound, its analogues, and a positive control (e.g., Doxorubicin) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of dilutions are prepared in culture medium. The final DMSO concentration in the wells should not exceed 0.5%. After 24 hours of cell attachment, the medium is replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of this compound.

Potential Signaling Pathway: Apoptosis Induction

While the precise mechanism of action for this compound is unknown, many cytotoxic compounds induce cell death through apoptosis. The diagram below depicts a simplified overview of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Conclusion

This technical guide outlines a robust methodology for the preliminary in vitro cytotoxicity screening of this compound and its analogues. The provided experimental protocol for the MTT assay offers a reliable method for obtaining initial data on the cytotoxic potential of novel compounds. The hypothetical data presented serves as an example of how to structure and interpret results from such a screening. Further studies would be required to elucidate the precise mechanism of action of this compound and to validate its therapeutic potential in more complex in vivo models.

References

The Solubility Profile of Musellarin B: A Technical Guide for Drug Development Professionals

Introduction

Musellarin B, a member of the musellarin family of natural products, presents a scaffold of interest for further investigation in drug discovery and development. A comprehensive understanding of its physicochemical properties, particularly its solubility in various solvents, is fundamental for its formulation, biological screening, and overall progression as a potential therapeutic agent. This technical guide provides an in-depth analysis of the predicted solubility of this compound based on its structural characteristics, alongside detailed experimental protocols for its empirical determination and initial biological evaluation.

Predicted Solubility of this compound

Structural Analysis of Musellarin A (as a proxy for this compound)

The chemical structure of Musellarin A, as sourced from PubChem, reveals key functional groups that govern its solubility characteristics.

Caption: Chemical structure of Musellarin A highlighting key functional groups.

Based on this structure, the following predictions on the solubility of this compound can be made:

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The presence of a large, rigid, and predominantly non-polar carbon skeleton is expected to result in poor aqueous solubility. The hydroxyl and methoxy groups may contribute to some minimal solubility, but the overall hydrophobic nature will dominate. |

| Ethanol / Methanol | Moderate to High | The hydroxyl groups on the this compound structure can form hydrogen bonds with the hydroxyl groups of these polar protic solvents. The alkyl portion of the alcohols will also interact favorably with the non-polar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and a polar aprotic solvent, making it an excellent solvent for a wide range of organic compounds, including those with multiple polar functional groups like this compound. |

| Ethyl Acetate | Moderate | As a moderately polar solvent, ethyl acetate should be able to dissolve this compound to a reasonable extent, interacting with both the polar and non-polar regions of the molecule. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following shake-flask method is recommended.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, ethyl acetate) of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Biological Activity Screening Workflow

Given that musellarin analogues have been evaluated for cytotoxicity, a logical first step in the biological assessment of this compound is to screen for such activity. The following diagram illustrates a general workflow for the initial biological screening of a natural product.

Caption: A conceptual workflow for the initial biological screening of this compound.

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Methodological & Application

Application Notes and Protocols: Total Synthesis of Musellarin B

Audience: Researchers, scientists, and drug development professionals.

Introduction: Musellarin B is a diarylheptanoid natural product that has demonstrated moderate cytotoxicity against several cancer cell lines, making it a compound of interest for drug development.[1] This document provides a detailed protocol for the total synthesis of (±)-Musellarin B, based on the work of Li, Leung, and Tong. The key features of this synthesis involve an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization to construct the core tricyclic framework, followed by a Heck coupling to introduce the aryl group.[2][3]

Experimental Protocols

The total synthesis of this compound is a multi-step process. The following protocols detail the key stages of the synthesis, from the preparation of crucial intermediates to the final product.

Preparation of Bicyclic Pyranone 4 and Tricyclic Pyranone 3

This procedure outlines the formation of the core pyranone structures.

-

Reaction: To a stirred solution of dihydropyranone acetal 5 (80.0 mg, 0.19 mmol) in CH2Cl2 (2 mL), add Et3SiH (0.24 g, 2.02 mmol) and trifluoroacetic acid (TFA, 0.23 g, 2.02 mmol) at -40 °C.[4]

-

Stirring: Stir the reaction mixture at -40 °C for 1 hour.[4]

-

Quenching: Quench the reaction by adding a saturated aqueous NaHCO3 solution (5 mL).[4]

-

Extraction: Collect the organic phase and extract the aqueous phase with CH2Cl2 (3 x 2 mL).[4]

-

Work-up: Combine the organic fractions, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.[4]

Preparation of Tricyclic Dihydropyran 13

This step is crucial for creating a key intermediate for the final coupling reaction.

-

Reaction Setup: To a stirred solution of potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 2.0 mL, 0.99 mmol) in anhydrous THF (3 mL), slowly add a solution of tricyclic pyranone 3 (0.20 g, 0.49 mmol) in anhydrous THF (4 mL) at -78 °C.[4]

-

Stirring: Stir the reaction mixture for 30 minutes at -78 °C.[4]

-

Addition: Add a solution of PhNTf2 (0.44 g, 1.24 mmol) in anhydrous THF (1.5 mL) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 1.5 mL).[4]

-

Completion: After the addition is complete, stir the reaction mixture for an additional 2 hours.[4]

Preparation of Diazonium Salt 15b

This protocol describes the synthesis of the aryl diazonium salt required for the Heck coupling.

-

Reaction Setup: To a stirred solution of aniline 17 (0.44 g, 2.42 mmol) in 2-propanol (0.8 mL), add HBF4 (3.6 M solution in water, 1.01 mL, 3.63 mmol) under a N2 atmosphere at 0 °C.[4]

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete.[4]

-

Addition of NaNO2: Add NaNO2 (1.52 g, 22.0 mmol) portionwise to the mixture.[4]

-

Completion and Isolation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. Collect the precipitates by filtration, wash the resulting solid with MeOH twice, and dry under reduced pressure to afford the white diazonium salt 15b.[4]

Synthesis of this compound (1b)

This final stage of the synthesis involves a Heck coupling followed by deprotection steps.

-

Heck Coupling: this compound (1b) is prepared from tricyclic enol ether 2 (6.4 mg, 16.5 µmol) and aryl diazonium salt 15b (7.1 mg, 0.03 mmol) via a Heck coupling reaction.[4]

-

Deacetylation:

-

Desilylation: The final step is a desilylation using TBAF to yield this compound.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and its key precursors.

| Step | Starting Material | Reagents | Product | Yield |

| Preparation of Bicyclic/Tricyclic Pyranone | Dihydropyranone acetal 5 (80.0 mg) | Et3SiH, TFA | Bicyclic Pyranone 4 and Tricyclic Pyranone 3 | Not specified in abstracts |

| Preparation of Tricyclic Dihydropyran 13 | Tricyclic Pyranone 3 (0.20 g) | KHMDS, PhNTf2, DMPU | Tricyclic Dihydropyran 13 | Not specified in abstracts |

| Preparation of Diazonium Salt 15b | Aniline 17 (0.44 g) | HBF4, NaNO2 | Diazonium Salt 15b | 89%[4] |

| Synthesis of this compound (1b) | Tricyclic enol ether 2 (6.4 mg), Diazonium salt 15b (7.1 mg) | K2CO3, TBAF | This compound (1b) | 70%[4] |

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the key transformations in the total synthesis of this compound.

Caption: Key stages in the total synthesis of this compound.

This detailed protocol and the accompanying data provide a comprehensive guide for the laboratory synthesis of this compound, a natural product with potential anticancer properties. The modular nature of the synthesis could also allow for the generation of analogs for further structure-activity relationship studies.

References

Application Notes and Protocols: Diastereoselective Synthesis of Musellarin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of Musellarin B, a diarylheptanoid natural product with moderate cytotoxicity against several cancer cell lines. The synthetic strategy hinges on a highly diastereoselective Heck-Matsuda reaction to establish the key trans-2,6-disubstituted dihydropyranone core.

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a multi-step sequence starting from commercially available materials. The key transformations include an Achmatowicz rearrangement to form the initial dihydropyranone ring, followed by a series of functional group manipulations. The crucial diastereoselectivity is introduced in the final steps via a reductive γ-deoxygenation and a subsequent highly trans-selective Heck-Matsuda coupling of an aryldiazonium salt.[1]

Key Features of the Synthesis:

-

Achmatowicz Rearrangement: Efficient construction of the dihydropyranone scaffold from a furfuryl alcohol precursor.

-

Reductive γ-Deoxygenation: Formation of a key enol ether intermediate.

-

Diastereoselective Heck-Matsuda Coupling: Installation of the second aryl group with high trans-selectivity, which is the key stereochemistry-determining step.

Experimental Workflows and Signaling Pathways

The following diagram illustrates the overall synthetic workflow for this compound.

Caption: Overall synthetic workflow for this compound.

The key diastereoselective step, the Heck-Matsuda reaction, proceeds through a proposed mechanism that favors the formation of the trans product.

Caption: Proposed mechanism for the Heck-Matsuda reaction.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of this compound and the diastereoselectivity of the Heck-Matsuda coupling.

| Step | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| Wittig Olefination & Reduction | Furfuryl Alcohol Intermediate | 80 (over 2 steps) | N/A |

| Achmatowicz Rearrangement | Dihydropyranone | 94 (over 2 steps) | N/A |

| Kishi Reduction & Friedel-Crafts Cyclization | Tricyclic Enol Ether | Not Reported | N/A |

| Heck-Matsuda Coupling & Deprotection | This compound | 70 | >20:1 |

Experimental Protocols

Protocol 1: Synthesis of the Furfuryl Alcohol Intermediate

-

To a stirred solution of phosphonium salt (12.8 g, 20.2 mmol) in anhydrous THF (120 mL) was slowly added n-BuLi (2.4 M in hexane, 8.40 mL, 20.2 mmol) at -78 °C.

-

The resulting mixture was stirred at -78 °C for 1 hour, followed by the addition of a solution of the starting aldehyde in anhydrous THF.

-

The reaction was allowed to warm to room temperature and stirred overnight.

-

The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

-

The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography to afford the olefination product.

-

The olefinated product was then reduced using a standard reduction procedure (e.g., NaBH4 in MeOH) to yield the furfuryl alcohol intermediate.[1]

Protocol 2: Achmatowicz Rearrangement

-

The furfuryl alcohol intermediate is dissolved in a suitable solvent such as a mixture of acetone and water.

-

N-Bromosuccinimide (NBS) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at 0 °C for a specified time until the starting material is consumed (monitored by TLC).

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated. The crude product is typically used in the next step without further purification. [Note: The supporting information for the primary literature provides more specific details on the workup].[1]

Protocol 3: Synthesis of the Tricyclic Enol Ether

-

The dihydropyranone from the Achmatowicz rearrangement is subjected to Kishi reduction conditions using triethylsilane (Et3SiH) and a Lewis acid such as boron trifluoride etherate (BF3·OEt2) or trifluoroacetic acid (TFA).

-

This reduction is followed by an intramolecular Friedel-Crafts cyclization to construct the tricyclic framework. The specific conditions (solvent, temperature, and reaction time) should be followed from the detailed procedures in the primary literature.[1]

Protocol 4: Diastereoselective Heck-Matsuda Coupling and Final Deprotection for this compound

-

Preparation of the Aryl Diazonium Salt: To a stirred solution of 4-acetamidophenol (16.5 mmol) in 2-propanol (2.5 mL), add HBF4 (27.1 mmol, ca. 50 wt%) at room temperature. Heat the mixture to 90 °C and stir for 3 hours. Cool to 0 °C and add NaNO2 (22.0 mmol) portionwise. Stir at 0 °C for 30 minutes. Filter the yellow precipitate and dry under reduced pressure to afford the diazonium salt.[1]

-

Heck-Matsuda Coupling: To a solution of the tricyclic enol ether (16.5 µmol) in a suitable solvent (e.g., methanol), add the aryl diazonium salt (0.03 mmol). The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)2).

-

Deacetylation: After the Heck coupling is complete, add K2CO3 (0.03 mmol) to the reaction mixture at room temperature and stir for 3 hours. Quench the reaction with 1 M aqueous HCl.

-

Desilylation: The crude product from the deacetylation step is then treated with tetrabutylammonium fluoride (TBAF) to remove any silyl protecting groups.

-

The final product, this compound, is purified by flash column chromatography. This procedure yields the desired product in 70% yield.[1]

Biological Activity

This compound has demonstrated moderate cytotoxicity against several human cancer cell lines. The reported IC50 values are:

-

HL-60 (promyelocytic leukemia): 21.3 µM

-

SMMC-7721 (hepatocellular carcinoma): 26.7 µM

-

A-549 (lung adenocarcinoma): 25.1 µM

References

Application Notes and Protocols: Achmatowicz Rearrangement in the Total Synthesis of Musellarin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the application of the Achmatowicz rearrangement in the total synthesis of Musellarin B, a natural product with moderate cytotoxicity against several cancer cell lines. The Achmatowicz rearrangement is a pivotal transformation in this synthesis, enabling the efficient construction of the core dihydropyranone structure of the molecule.

Introduction

This compound is a diarylheptanoid natural product that has garnered interest due to its biological activity. Its total synthesis provides a valuable platform for the development of new synthetic methodologies and the generation of analogues for structure-activity relationship studies. A key step in the reported total synthesis of (±)-Musellarin B is the Achmatowicz rearrangement, an oxidative cyclization of a furfuryl alcohol to a dihydropyranone. This reaction establishes the central heterocyclic core of this compound with the desired oxygenation pattern.

The synthesis commences with the preparation of a suitable furfuryl alcohol precursor, which then undergoes the Achmatowicz rearrangement using meta-chloroperoxybenzoic acid (m-CPBA). The resulting dihydropyranone hemiacetal is then elaborated through a series of reactions, including a Kishi reduction and a Friedel-Crafts cyclization, to construct the tricyclic framework of this compound.[1][2][3]

Key Reaction: The Achmatowicz Rearrangement

The Achmatowicz rearrangement is a powerful tool in organic synthesis for the conversion of furans into dihydropyrans.[4] The reaction typically involves the oxidation of a furfuryl alcohol, leading to a 2,5-dimethoxy-2,5-dihydrofuran intermediate when performed in methanol with bromine, which then rearranges to the dihydropyranone under acidic conditions.[4] In the context of the this compound synthesis, a modification using m-CPBA as the oxidant is employed, which directly yields the dihydropyranone hemiacetal.[1]

dot

Caption: General scheme of the Achmatowicz rearrangement.

Experimental Workflow for the Synthesis of this compound

The total synthesis of this compound can be logically divided into several key stages, starting from the preparation of the furfuryl alcohol precursor and culminating in the final product.

dot

Caption: Overall synthetic workflow for this compound.

Quantitative Data

The following table summarizes the yields for the key steps in the synthesis of (±)-Musellarin B as reported by Li, Z. et al. (2014).[5]

| Step No. | Product | Starting Material(s) | Reagents and Conditions | Yield (%) |

| 1 | Phosphonium salt (7) | Isovanillin derivative (10) | 1. MsCl, Et3N; 2. PPh3 | 80 (over 2 steps) |

| 2 | Furfuryl alcohol (6) | Phosphonium salt (7), Furan-2-carbaldehyde | n-BuLi, THF | - |

| 3 | Dihydropyranone acetal (5) | Furfuryl alcohol (6) | m-CPBA, CH2Cl2 | - |

| 4 | Bicyclic Pyranone (4) & Tricyclic Pyranone (3) | Dihydropyranone acetal (5) | Et3SiH, BF3·OEt2 | - |

| 5 | Tricyclic Enol Ether (2) | Tricyclic Pyranone (3) | KHMDS, PhNTf2 | - |

| 6 | This compound (1b) | Tricyclic enol ether (2), Aryl diazonium salt (15b) | Pd(OAc)2, K2CO3, TBAF | 70 |

Experimental Protocols

The following protocols are adapted from the supplementary information of the total synthesis of (±)-Musellarins A-C by Li, Z. et al. (2014).[5]

Preparation of Furfuryl Alcohol (6)

-

To a solution of phosphonium salt 7 in anhydrous THF at 0 °C is added n-butyllithium dropwise.

-

The resulting deep red solution is stirred at 0 °C for 30 minutes.

-

A solution of furan-2-carbaldehyde in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography to afford the corresponding olefin.

-

To a solution of the olefin in methanol at 0 °C is added NaBH4 portionwise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and CH2Cl2.

-

The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with 1 M HCl and brine, dried over Na2SO4, filtered, and concentrated to give furfuryl alcohol 6.

Achmatowicz Rearrangement to form Dihydropyranone Acetal (5)

-

To a solution of furfuryl alcohol 6 in CH2Cl2 at 0 °C is added m-CPBA portionwise.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

The reaction is quenched with saturated aqueous NaHCO3 solution.

-

The mixture is extracted with CH2Cl2.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude dihydropyranone acetal 5 is used in the next step without further purification.

Synthesis of this compound (1b) from Tricyclic Enol Ether (2)

-

To a mixture of tricyclic enol ether 2 and aryl diazonium salt 15b in methanol is added Pd(OAc)2.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the Heck coupling product.

-

To a stirred solution of the crude Heck product in methanol is added K2CO3 at room temperature.

-

The reaction mixture is stirred for 3 hours and then quenched by the addition of 1 M aqueous HCl.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

-

To a solution of the crude product in THF is added TBAF at room temperature.

-

The reaction mixture is stirred for 30 minutes and then quenched with water.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

-

The residue is purified by preparative TLC to afford this compound (1b).

Spectroscopic Data

The following table summarizes the key 1H and 13C NMR data for selected intermediates and the final product, this compound.[5]

| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) |

| This compound (1b) | 7.00-6.80 (m, 6H), 6.13 (d, J = 2.4 Hz, 1H), 5.01 (s, 1H), 4.35 (brs, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.85-3.75 (m, 1H), 2.95-2.80 (m, 2H), 2.10-1.90 (m, 4H), 1.85-1.70 (m, 2H). | 146.8, 146.6, 133.5, 132.0, 121.5, 120.9, 114.3, 111.9, 111.1, 109.4, 80.1, 79.8, 56.0, 55.9, 40.5, 31.9, 29.8, 29.5, 25.8. |

| Diazonium Salt (15a) | 8.20–8.07 (m, 2H), 6.75–6.63 (m, 2H), 5.93–5.45 (m, 1H). | 175.0, 134.4 (2 x C), 121.8 (2 x C), 87.9. |

Note: For complete and detailed spectroscopic data, please refer to the supporting information of the original publication.[5]

Biological Activity of this compound

While a detailed signaling pathway for this compound is not yet fully elucidated, it has been reported to exhibit moderate cytotoxicity against several human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), and A-549 (lung cancer). This suggests potential interference with cell proliferation or survival pathways, making it an interesting lead compound for further investigation in drug development. The synthesis of analogues enabled by the robust synthetic route described herein will be crucial for exploring its mechanism of action and optimizing its therapeutic potential.

Disclaimer: These application notes are intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

- 1. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total syntheses of (±)-musellarins A-C. | Semantic Scholar [semanticscholar.org]

- 3. Total syntheses of (±)-musellarins A-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

Application Notes and Protocols: Kishi Reduction in the Total Synthesis of Musellarin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Kishi reduction, a key stereoselective reduction step in the total synthesis of Musellarin B, a diarylheptanoid natural product with moderate cytotoxicity against several cancer cell lines. The successful implementation of the Kishi reduction is critical for establishing the desired stereochemistry within the tricyclic framework of the molecule. These notes summarize the reported conditions, outcomes, and provide a generalized experimental protocol based on the available literature.

Introduction

The total synthesis of this compound, as accomplished by Li, Leung, and Tong, features a strategic Achmatowicz rearrangement followed by a Kishi reduction to construct a key dihydropyranone intermediate. The Kishi reduction, a powerful method for the deoxygenation of alcohols and hemiacetals, utilizes a hydrosilane in the presence of a Lewis or Brønsted acid. In the context of this compound synthesis, this reaction is employed to reduce a dihydropyranone hemiacetal to the corresponding dihydropyranone, setting a crucial stereocenter. However, the reaction conditions must be carefully controlled to manage the formation of a significant Friedel-Crafts cyclization byproduct.

Kishi Reduction: Conditions and Outcomes

The selection of the acid catalyst in the Kishi reduction has a profound impact on the product distribution. The following table summarizes the reported outcomes for the reduction of the dihydropyranone hemiacetal intermediate in the synthesis of this compound[1].

| Acid Catalyst | Hydride Source | Product Ratio (Dihydropyranone : Cyclized Adduct) | Combined Yield | Reference |

| Trifluoroacetic Acid (TFA) | Triethylsilane (Et3SiH) | 2 : 1 | 78% | [1] |

| Boron Trifluoride Etherate (BF3·OEt2) | Triethylsilane (Et3SiH) | Conditions noted as an alternative | Not specified | [1] |

| Titanium Tetrachloride (TiCl4) | Triethylsilane (Et3SiH) | Exclusive formation of the cyclized adduct | 30% | [1] |

Experimental Protocols

The following is a generalized protocol for the Kishi reduction of the dihydropyranone hemiacetal to the dihydropyranone, based on the successful conditions reported for the synthesis of this compound[1].

Materials:

-

Dihydropyranone hemiacetal (1 equivalent)

-

Triethylsilane (Et3SiH)

-

Trifluoroacetic Acid (TFA)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the dihydropyranone hemiacetal in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: While stirring, add triethylsilane to the solution. Following this, add trifluoroacetic acid dropwise to the reaction mixture. The order of addition may be critical and should be consistent.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the trifluoroacetic acid.

-

Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product, a mixture of the desired dihydropyranone and the Friedel-Crafts cyclization adduct, should be purified by column chromatography on silica gel to isolate the respective products.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key transformations in the synthesis of the tricyclic framework of this compound, highlighting the pivotal role of the Kishi reduction.

Caption: Key synthetic steps towards the this compound tricyclic core.

The following diagram illustrates the generalized experimental workflow for the Kishi reduction step.

Caption: Experimental workflow for the Kishi reduction.

Discussion

The Kishi reduction of the dihydropyranone hemiacetal in the synthesis of this compound presents a classic example of a reaction where careful optimization of conditions is necessary to achieve the desired outcome. The use of trifluoroacetic acid provides a balance between the desired reduction and the competing intramolecular Friedel-Crafts cyclization[1]. The formation of the cyclized adduct as a significant byproduct necessitates an efficient purification step. The observation that a stronger Lewis acid like titanium tetrachloride exclusively promotes the cyclization provides valuable insight into the reaction mechanism, suggesting that a highly electrophilic intermediate is responsible for the intramolecular aromatic substitution.

For researchers aiming to synthesize this compound or its analogs, further optimization of the Kishi reduction step could be beneficial. This might include screening other Lewis or Brønsted acids, adjusting the stoichiometry of triethylsilane, or exploring different solvents and temperatures to potentially improve the diastereoselectivity and minimize the formation of the cyclized byproduct.

Conclusion

The Kishi reduction is a critical transformation in the total synthesis of this compound, enabling the stereoselective formation of a key dihydropyranone intermediate. The choice of acid catalyst is paramount in controlling the reaction pathway, with trifluoroacetic acid providing a viable, albeit unoptimized, route to the desired product alongside a cyclized byproduct. The provided protocols and data serve as a valuable resource for researchers in the field of natural product synthesis and drug development.

References

Application Notes and Protocols: Heck-Matsuda Coupling for the Arylation of a Musellarin B Precursor

For Researchers, Scientists, and Drug Development Professionals